molecular formula C27H31N5O B4884669 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B4884669
M. Wt: 441.6 g/mol
InChI Key: XNZBAPOADOTZKS-UHFFFAOYSA-N
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Description

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, an indole moiety, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the indole moiety and the piperidine carboxamide group. Common reagents used in these reactions include ethyl bromide, methylhydrazine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide shares structural similarities with other compounds that feature pyrazole, indole, and piperidine moieties.
  • Examples include this compound analogs with different substituents on the pyrazole or indole rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c1-3-32-19(2)23(17-28-32)18-31-13-11-20(12-14-31)27(33)29-24-9-6-8-21(15-24)26-16-22-7-4-5-10-25(22)30-26/h4-10,15-17,20,30H,3,11-14,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZBAPOADOTZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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